3-iodo-1-(3-methylbutyl)-1H-pyrazol-5-amine
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Overview
Description
3-iodo-1-(3-methylbutyl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C8H13IN2 and a molecular weight of 264.11 g/mol . This compound is characterized by the presence of an iodine atom attached to a pyrazole ring, which is further substituted with a 3-methylbutyl group. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1-(3-methylbutyl)-1H-pyrazol-5-amine typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 1-(3-methylbutyl)-1H-pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the iodine and other reagents involved.
Chemical Reactions Analysis
Types of Reactions
3-iodo-1-(3-methylbutyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-1-(3-methylbutyl)-1H-pyrazol-5-amine.
Scientific Research Applications
3-iodo-1-(3-methylbutyl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-iodo-1-(3-methylbutyl)-1H-pyrazol-5-amine is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrazole ring may play crucial roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-1-(3-methylbutyl)-1H-pyrazol-5-amine
- 3-chloro-1-(3-methylbutyl)-1H-pyrazol-5-amine
- 3-fluoro-1-(3-methylbutyl)-1H-pyrazol-5-amine
Uniqueness
3-iodo-1-(3-methylbutyl)-1H-pyrazol-5-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can lead to different chemical and biological properties, making this compound particularly interesting for research and development.
Properties
Molecular Formula |
C8H14IN3 |
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Molecular Weight |
279.12 g/mol |
IUPAC Name |
5-iodo-2-(3-methylbutyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H14IN3/c1-6(2)3-4-12-8(10)5-7(9)11-12/h5-6H,3-4,10H2,1-2H3 |
InChI Key |
MFZBXBPIWVWRDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=CC(=N1)I)N |
Origin of Product |
United States |
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